molecular formula C17H11NO4 B11093169 3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one

3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one

Cat. No.: B11093169
M. Wt: 293.27 g/mol
InChI Key: YLUBWOIEELDZPM-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Chemical Reactions Analysis

3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: Catalyzed by FeCl3 or other metal catalysts.

    Reduction: Using reducing agents such as sodium dithionite.

    Substitution: Involving nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include FeCl3, sodium dithionite, and various aldehydes and ketones . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)-8-methoxychromen-2-one

InChI

InChI=1S/C17H11NO4/c1-20-14-8-4-5-10-9-11(17(19)22-15(10)14)16-18-12-6-2-3-7-13(12)21-16/h2-9H,1H3

InChI Key

YLUBWOIEELDZPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4O3

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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